molecular formula C14H11FO2 B8164040 2'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde

2'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B8164040
M. Wt: 230.23 g/mol
InChI Key: XNSZQORMRJMBIC-UHFFFAOYSA-N
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Description

2’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluorine atom at the 2’ position, a methoxy group at the 3 position, and an aldehyde group at the 4 position on the biphenyl scaffold. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-carbaldehyde typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: 2’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance binding affinity and selectivity towards certain targets, while the methoxy and aldehyde groups contribute to the overall reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

    2’-Fluoro-3-methoxybenzaldehyde: Similar structure but lacks the biphenyl scaffold.

    3-Methoxy-4-fluorobenzaldehyde: Similar functional groups but different positions on the benzene ring.

    4-Fluoro-3-methoxybenzaldehyde: Similar functional groups but different positions on the benzene ring.

Uniqueness

2’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-carbaldehyde is unique due to the combination of the biphenyl scaffold with the specific functional groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications. The presence of the biphenyl scaffold also allows for greater structural diversity and potential for further functionalization .

Properties

IUPAC Name

4-(2-fluorophenyl)-2-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-17-14-8-10(6-7-11(14)9-16)12-4-2-3-5-13(12)15/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSZQORMRJMBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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